molecular formula C16H24ClNO2 B563038 Bufuralol-d9 Hydrochloride CAS No. 1173023-51-2

Bufuralol-d9 Hydrochloride

Cat. No.: B563038
CAS No.: 1173023-51-2
M. Wt: 306.87 g/mol
InChI Key: KJBONRGCLLBWCJ-WWMMTMLWSA-N
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Description

Bufuralol-d9 (hydrochloride) is a deuterium-labeled analog of Bufuralol hydrochloride. It is primarily used as an internal standard for the quantification of Bufuralol in various analytical applications. Bufuralol itself is a non-selective antagonist of beta-adrenergic receptors, which also exhibits partial agonist activity .

Mechanism of Action

Target of Action

Bufuralol-d9 Hydrochloride is a non-selective antagonist of β-adrenergic receptors (β-ARs) that also has partial agonist activity . It has affinity for both β1 and β2-adrenergic receptors . These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins .

Mode of Action

This compound interacts with its targets, the β-adrenergic receptors, by blocking their activity. This results in a decrease in the catecholamine-induced activation of adenylate cyclase, thereby reducing the production of cyclic AMP (cAMP) within the cell .

Biochemical Pathways

The primary metabolic pathway for this compound involves aromatic hydroxylation and conjugation . The metabolism of this compound is primarily carried out by the cytochrome P450 (CYP) isoform CYP2D6, with CYP1A2 and CYP2C19 also involved .

Pharmacokinetics

It is known that both isomers of bufuralol are cleared almost entirely by metabolism . The elimination half-life of (−)-bufuralol was found to be shorter than that of (+)-bufuralol .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in mean arterial blood pressure and an increase in abdominal aortic blood flow . Its action as a β-adrenoceptor antagonist with partial agonist activity contributes to these effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. For example, the metabolism of Bufuralol can be decreased when combined with Dihydrocodeine

Preparation Methods

Synthetic Routes and Reaction Conditions

Bufuralol-d9 (hydrochloride) is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the Bufuralol molecule. The deuterium atoms are typically introduced into the tert-butyl group of Bufuralol. The synthesis involves multiple steps, including the deuteration of specific hydrogen atoms and subsequent purification processes to achieve high isotopic purity .

Industrial Production Methods

The industrial production of Bufuralol-d9 (hydrochloride) follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the consistent incorporation of deuterium atoms into the Bufuralol molecule. The final product is then purified and tested for isotopic purity and chemical stability .

Chemical Reactions Analysis

Types of Reactions

Bufuralol-d9 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bufuralol-d9 (hydrochloride) is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Bufuralol-d9 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in analytical applications. Similar compounds include:

Bufuralol-d9 (hydrochloride) stands out due to its enhanced stability and utility as an internal standard in analytical methods .

Properties

IUPAC Name

1-(7-ethyl-1-benzofuran-2-yl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/i2D3,3D3,4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBONRGCLLBWCJ-WWMMTMLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC2=C(O1)C(=CC=C2)CC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661831
Record name 1-(7-Ethyl-1-benzofuran-2-yl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-51-2
Record name 1-(7-Ethyl-1-benzofuran-2-yl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-51-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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